4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid
Description
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid is a synthetic amino acid derivative with a stereochemically complex structure. Its (2S,4R)-configured hydrochloride salt has been utilized in the synthesis of tubulysin analogs, which are potent payloads for antibody-drug conjugates (ADCs) targeting cancer therapeutics. The compound is synthesized via a coupling reaction involving intermediates such as (2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid hydrochloride, achieving an 80% yield under optimized conditions . Its dual amino groups and chiral centers contribute to its biological activity, particularly in disrupting microtubule dynamics in malignant cells .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-amino-5-(4-aminophenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8(12(15)16)6-11(14)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7,13-14H2,1H3,(H,15,16) |
InChI Key |
JPGXUEFAQWNCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound might involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amines or amides.
Scientific Research Applications
Medical Research Applications
1.1 Drug Development
The compound is utilized in drug development, particularly in the synthesis of peptides and as a linker in drug conjugates. Its structural features allow it to facilitate the attachment of therapeutic agents to target molecules, enhancing drug delivery systems. For instance, it has been employed in studies focused on PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade disease-causing proteins .
1.2 Neuropharmacology
Research indicates that derivatives of this compound may exhibit potential neuropharmacological effects. Its analogs have been investigated for their activity on AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. Studies have shown that modifications to the amino acid structure can influence receptor binding and activity, providing insights into potential treatments for neurological disorders .
Biochemical Applications
2.1 Ligand Development
In biochemical research, 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid serves as a building block for synthesizing ligands used in various assays. Its ability to form stable interactions with biomolecules makes it valuable for studying protein-ligand interactions and enzyme kinetics .
2.2 Polypeptide Synthesis
The compound is also significant in polypeptide synthesis, where it acts as a monomer in creating larger peptide chains. This application is crucial for developing biologically active peptides that can function as hormones or signaling molecules within biological systems .
Materials Science Applications
3.1 Nanotechnology
In nanotechnology, this compound is incorporated into the design of nanomaterials that can be used for targeted drug delivery systems. Its functional groups allow for modification and attachment to nanoparticles, enhancing their biocompatibility and efficacy in delivering drugs to specific sites within the body .
3.2 Coatings and Functional Materials
The compound has been explored for use in polyethylene glycol-modified functional coatings, which are essential in creating surfaces that resist protein adsorption and improve biocompatibility for medical devices . These coatings can significantly enhance the performance of implants and other medical devices by reducing inflammatory responses.
Case Studies
Mechanism of Action
The mechanism by which 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Variations
The compound’s activity and applications are influenced by substituent variations on the phenyl ring and backbone modifications. Key analogues include:
Table 1: Structural and Functional Comparison
Data Tables Summarizing Key Properties
Table 2: Physicochemical Properties
Biological Activity
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid, also known as a derivative of amino acids, has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's chemical structure is characterized by the presence of two amino groups and a methylpentanoic acid backbone. Its molecular formula is C₁₃H₁₈N₂O₂, and it features a biphenyl moiety that is crucial for its biological interactions.
-
Inhibition of Enzymatic Activity :
- Studies have shown that 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid can inhibit specific enzymes such as cruzain, which is essential for the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated an IC50 value indicating effective inhibition, suggesting its potential as a therapeutic agent against parasitic infections .
- Transport Mechanisms :
Pharmacological Effects
- Antiparasitic Activity : The compound has shown promise in vitro against T. cruzi, with studies indicating significant reductions in parasite viability at specific concentrations. This suggests its potential as a lead compound for developing new antiparasitic drugs .
- Antitumor Properties : Preliminary findings suggest that 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid may exhibit antitumor activity by modulating amino acid transport mechanisms in cancer cells, thereby affecting their growth and proliferation .
Study 1: Inhibition of Cruzain
A study conducted by Ferreira et al. (2014) evaluated the inhibitory effects of various compounds on cruzain activity using fluorogenic substrates. The results indicated that 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid had a significant inhibitory effect with an IC50 value determined through enzyme kinetics assays .
Study 2: Transporter Interaction
Research on LAT1 revealed that this compound could effectively inhibit the uptake of radiolabeled gabapentin in HEK-hLAT1 cells. The % inhibition was normalized against L-phenylalanine, demonstrating the compound's potential to influence amino acid transport dynamics in cells .
Data Tables
| Study | Compound | Target | IC50 Value (µM) | Effect |
|---|---|---|---|---|
| Ferreira et al. (2014) | 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid | Cruzain | 1.6 | Inhibition |
| LAT1 Interaction Study | 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid | LAT1 Transporter | N/A | Inhibition of gabapentin uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
